molecular formula C18H17N3O5S B11033300 methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11033300
M. Wt: 387.4 g/mol
InChI Key: CXQPYMYTSVUUOG-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Methyl Group (CH₃): Attached to the thiazole ring, the methyl group provides stability and influences the compound’s reactivity.

    Thiazole Ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms. Thiazoles are found in various natural products and pharmaceuticals.

    Indole Moiety: The indole ring, derived from tryptophan, imparts biological activity and is commonly found in alkaloids and neurotransmitters.

    Ester Functionality (COOCH₃): The ester group contributes to the compound’s lipophilicity and solubility.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Indole Carbonylation:

Industrial Production::
  • Industrial-scale production involves optimizing reaction conditions, catalysts, and purification methods.
  • Continuous flow processes are preferred for efficiency and scalability.

Chemical Reactions Analysis

    Oxidation: The thiazole ring can undergo oxidation to form the corresponding thiazole-5-carboxylic acid.

    Reduction: Reduction of the ester group yields the corresponding alcohol.

    Substitution: The ester can be hydrolyzed to the carboxylic acid or converted to other derivatives.

    Common Reagents: Sodium hydroxide (NaOH), palladium catalysts, reducing agents.

    Major Products: Methyl 4-(2-methoxy-2-hydroxyethyl)-2-thiazole-5-carboxylate, indole-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of novel compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Explored as a drug candidate due to its indole-thiazole hybrid structure.

    Industry: Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

    Targets: The indole moiety may interact with specific receptors or enzymes.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Unique Features: The combination of indole and thiazole motifs sets this compound apart.

    Similar Compounds: Other indole-based thiazoles, such as 5-(2-methoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylic acid.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-21-12-7-5-4-6-10(12)8-13(21)16(23)20-18-19-11(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23)

InChI Key

CXQPYMYTSVUUOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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